5-Dodecyl-2-norbornene
Description
Structure
3D Structure
Properties
CAS No. |
22094-86-6 |
|---|---|
Molecular Formula |
C19H34 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
5-dodecylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C19H34/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-17-13-14-19(18)16-17/h13-14,17-19H,2-12,15-16H2,1H3 |
InChI Key |
VVKPRHOUENDOED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CC2CC1C=C2 |
Origin of Product |
United States |
Precise Synthetic Methodologies for 5 Dodecyl 2 Norbornene Monomer Production
Foundational Diels-Alder Cycloaddition Approaches for Norbornene Core Elaboration
The core structure of 5-dodecyl-2-norbornene is assembled through the Diels-Alder reaction, a powerful and widely used [4+2] cycloaddition in organic synthesis. wikipedia.org This reaction involves the concerted interaction of a conjugated diene with a dienophile to create a six-membered ring. wikipedia.orgiitk.ac.in
Utilization of Cyclopentadiene (B3395910) and 1-Tetradecene Precursors
The most common approach to forming the norbornene core is the reaction between cyclopentadiene, acting as the diene, and a suitable dienophile. iitk.ac.innih.gov For the synthesis of 5-alkyl-2-norbornenes, an α-olefin serves as the dienophile. In the case of this compound, 1-dodecene (B91753) would be the specific dienophile. However, the literature more frequently describes the use of other long-chain alkenes in analogous reactions. For instance, the synthesis of copolymers has utilized norbornene monomers with octyl, decyl, and dodecyl pendant chains. acs.org The general reaction scheme involves the cycloaddition of cyclopentadiene with the corresponding 1-alkene.
It is important to note that cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene, as cyclopentadiene readily dimerizes at room temperature. sciforum.netmasterorganicchemistry.com
Reaction Conditions and Selectivity in Adduct Formation
The Diels-Alder reaction is known for its stereoselectivity, primarily yielding the endo adduct under kinetic control due to favorable secondary orbital interactions. iitk.ac.inscirp.org However, the exo isomer is thermodynamically more stable. masterorganicchemistry.com The ratio of endo to exo isomers can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts. iitk.ac.inscirp.org
Elevated temperatures can favor the formation of the more stable exo product by allowing the reversible retro-Diels-Alder reaction to occur, eventually leading to a thermodynamic equilibrium. sciforum.netmasterorganicchemistry.com For example, reactions conducted in a sealed tube at temperatures above 180°C have been shown to alter the endo/exo ratio compared to reactions at lower temperatures. sciforum.net The choice of solvent can also play a role in the reaction's outcome. latech.edu
The reaction between cyclopentadiene and various dienophiles can be carried out under different conditions. For instance, the reaction with maleic anhydride (B1165640) is often used as a classic example and can proceed at room temperature to give the endo product almost exclusively. iitk.ac.insciforum.net For less reactive dienophiles like 1-alkenes, higher temperatures are generally required. rsc.org
Strategies for Dodecyl Chain Introduction and Functionalization
The incorporation of the dodecyl chain onto the norbornene scaffold is a critical step in the synthesis of the target monomer. This can be achieved through direct or indirect pathways.
Direct Alkylation and Derivatization Pathways
Direct alkylation involves the Diels-Alder reaction between cyclopentadiene and 1-dodecene. This is the most straightforward approach.
Alternatively, functionalized norbornenes can be synthesized first, followed by the attachment of the dodecyl group. For example, 5-norbornene-2-methanol (B8022476) can be prepared and subsequently alkylated. researchgate.net Another approach involves the reaction of exo-norbornene-5,6-dicarboxylic anhydride with an appropriate amine, such as dodecylamine, to form N-dodecyl-norbornene-2,3-dicarboximide. acs.org While this introduces a dodecyl chain, the resulting monomer is structurally different from this compound.
Palladium-catalyzed direct alkylation reactions have also been developed for the functionalization of certain molecules using norbornene as a mediator, although this is more relevant to the modification of other substrates rather than the synthesis of this compound itself. nih.gov
High Purity Synthesis Considerations
Achieving high purity of this compound is crucial for its use in polymerization reactions, as impurities can significantly affect the properties of the resulting polymer. google.comgoogle.com Purification is typically achieved through fractional distillation under reduced pressure. rsc.orggoogle.com
The separation of endo and exo isomers can be challenging. In some cases, specific chemical transformations are employed to separate the isomers. For instance, the less desired endo-isomer of norbornene carboxylic acid derivatives can be removed through lactonization. scirp.org The purity of the final product is often verified using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orggoogle.com For example, in the synthesis of related norbornyl-substituted silanes, fractional distillation under reduced pressure was used to achieve purities greater than 95%. google.com
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles to the synthesis of norbornene derivatives is an area of growing interest. iris-biotech.de This includes the use of sustainable feedstocks, energy-efficient processes, and the minimization of waste. acs.org
One approach is the use of bio-based precursors. For example, cyclopentadiene can be derived from biomass. wikipedia.org The Diels-Alder reaction itself is considered atom-economical as all the atoms of the reactants are incorporated into the product. acs.org
The use of alternative reaction media, such as supercritical carbon dioxide (scCO₂), has been explored for Diels-Alder reactions. For instance, the synthesis of 5-vinyl-2-norbornene (B46002) from cyclopentadiene and 1,3-butadiene (B125203) has been successfully carried out in scCO₂ without the need for polymerization inhibitors, leading to satisfactory yields and high selectivity. rhhz.net This approach avoids the use of volatile organic solvents.
Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been applied to Diels-Alder reactions, sometimes resulting in different yields compared to solvent-based methods. researchgate.net While not specifically reported for this compound, these green methodologies offer potential avenues for more sustainable production of this and related monomers.
Supercritical Carbon Dioxide as Reaction Medium
The use of supercritical carbon dioxide (scCO₂) as a reaction medium for Diels-Alder reactions represents a significant advancement in green chemistry. rhhz.netresearchgate.net Supercritical CO₂, a fluid state of carbon dioxide where it is held at or above its critical temperature (31°C) and pressure (73 atm), exhibits unique properties that make it an attractive alternative to traditional organic solvents. tandfonline.comresearchgate.net It is non-toxic, non-flammable, and readily available. researchgate.net Research on analogous norbornene syntheses, such as that of 5-vinyl-2-norbornene, has demonstrated the viability and benefits of this approach. rhhz.netresearchgate.netepa.gov
In the synthesis of norbornene derivatives, scCO₂ acts as a green solvent, proceeding smoothly without the need for polymerization inhibitors that are often required in conventional solvent systems. rhhz.netepa.gov The reaction of cyclopentadiene with a dienophile in scCO₂ can produce the desired norbornene adduct in satisfactory yields with high selectivity. rhhz.netresearchgate.net The physical properties of scCO₂, such as density and viscosity, can be tuned by adjusting temperature and pressure, which in turn can influence reaction rates and selectivity. tandfonline.com For instance, in the synthesis of 5-vinyl-2-norbornene, reaction parameters were optimized to maximize yield and minimize by-product formation. rhhz.net An increase in temperature generally leads to higher conversion rates of the reactants. rhhz.net
The table below illustrates the typical influence of reaction parameters on the Diels-Alder synthesis of a norbornene derivative in supercritical CO₂, based on findings from analogous reactions. rhhz.net
Table 1: Effect of Reaction Conditions on Norbornene Synthesis in scCO₂
| Parameter | Condition | Effect on Yield | Rationale |
|---|---|---|---|
| Temperature | Increased from 185°C to 215°C | Increased product yield | Higher temperature overcomes the activation energy of the Diels-Alder reaction. rhhz.net |
| CO₂ Density | Increased from 0.15 g/cm³ to 0.25 g/cm³ | Increased product yield | Enhanced solvent effect and solubility of reactants. rhhz.net |
| Reactant Molar Ratio | Optimized (e.g., Dienophile/Diene) | Increased selectivity | Minimizes side reactions and dimerization of the diene. rhhz.net |
This methodology allows for a more environmentally benign synthesis process, as scCO₂ can be easily separated from the product mixture by depressurization, leaving minimal solvent residue and simplifying purification. researchgate.net
Atom Economy and Process Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comchemistry-teaching-resources.com It provides a clear indication of how much waste is generated by a synthesis route. chemistry-teaching-resources.com The Diels-Alder reaction is a prime example of a highly atom-economical reaction, as it is an addition reaction where all the atoms of the reactants are typically incorporated into the product. chemistry-teaching-resources.com
The synthesis of this compound from cyclopentadiene and 1-dodecene is a [4+2] cycloaddition. masterorganicchemistry.com The reaction is as follows:
C₅H₆ (Cyclopentadiene) + C₁₂H₂₄ (1-Dodecene) → C₁₇H₃₀ (this compound)
The atom economy for this process is calculated using the formula:
Atom Economy = (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100%
In this ideal case, there are no by-products, so the atom economy is 100%, representing the highest possible efficiency in terms of atom utilization. chemistry-teaching-resources.com
Table 2: Atom Economy Calculation for this compound Synthesis
| Compound | Formula | Molecular Mass ( g/mol ) | Role |
|---|---|---|---|
| Cyclopentadiene | C₅H₆ | 66.10 | Reactant |
| 1-Dodecene | C₁₂H₂₄ | 168.32 | Reactant |
| This compound | C₁₇H₃₀ | 234.42 | Product |
| Atom Economy | | 100% | Efficiency |
Advanced Polymerization Studies of 5 Dodecyl 2 Norbornene and Its Copolymers
Ring-Opening Metathesis Polymerization (ROMP) of 5-Dodecyl-2-norbornene
ROMP is a powerful chain-growth polymerization technique for cyclic olefins, driven by the relief of ring strain. In the case of this compound, the strained bicyclic structure readily undergoes ring-opening in the presence of suitable transition metal catalysts, leading to the formation of poly(this compound), a polymer with a repeating pentenylenevinylene backbone and pendant dodecyl groups.
Ruthenium-Based Catalytic Systems for ROMP
Ruthenium-based catalysts are widely employed for the ROMP of functionalized norbornenes due to their high tolerance to various functional groups and their ability to mediate living polymerizations.
The first-generation Grubbs' catalyst, bis(tricyclohexylphosphine)benzylidene ruthenium dichloride ([RuCl2(PCy3)2(CHPh)]), and the more active second-generation catalyst, 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylideneruthenium dichloride ([RuCl2(IMesH2)(PCy3)(CHPh)]), have been effectively used in the ROMP of various norbornene derivatives. While specific kinetic data for this compound is not extensively tabulated in the literature, studies on analogous long-chain alkyl-substituted norbornenes demonstrate that these catalysts can produce high molecular weight polymers. The second-generation catalyst generally exhibits faster initiation and propagation rates, allowing for polymerizations to be conducted under milder conditions and at lower catalyst loadings.
A general representation of the polymerization is as follows:
n (this compound) --(Grubbs' Catalyst)--> [-CH(C12H25)-CH=CH-CH2-CH2-]n
| Catalyst | Monomer Concentration (M) | Monomer/Catalyst Ratio | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Grubbs' 1st Gen | 0.5 | 200:1 | >95 | Varies | 1.1 - 1.3 |
| Grubbs' 2nd Gen | 0.5 | 500:1 | >98 | Varies | 1.05 - 1.2 |
| Note: This table represents typical data for long-chain alkyl norbornenes as specific data for this compound is limited. |
The Hoveyda-Grubbs' catalysts, particularly the second-generation version featuring a chelating isopropoxystyrene ligand, offer enhanced stability and are often recoverable and reusable. These catalysts are highly efficient for the ROMP of functionalized norbornenes, including those with long alkyl chains like this compound. The chelation of the styrenyl ether to the ruthenium center contributes to the catalyst's stability and controlled initiation. This control is crucial for achieving polymers with predictable molecular weights and narrow molecular weight distributions. The polymerization of this compound with Hoveyda-Grubbs' catalysts typically proceeds with high conversion and excellent control over the polymer architecture.
| Catalyst | Monomer Concentration (M) | Monomer/Catalyst Ratio | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Hoveyda-Grubbs' 2nd Gen | 0.5 | 500:1 | >99 | Varies | 1.03 - 1.15 |
| Note: This table represents typical data for long-chain alkyl norbornenes as specific data for this compound is limited. |
Molybdenum and Tungsten-Based Catalysts in ROMP
Molybdenum and tungsten-based Schrock-type catalysts, which are imido alkylidene complexes, are also highly active for ROMP. mdpi.com These catalysts often exhibit very high polymerization rates, even for sterically hindered or less reactive monomers. While their sensitivity to air and moisture requires more stringent reaction conditions, they offer advantages in terms of stereocontrol of the resulting polymer backbone. For the polymerization of this compound, these catalysts can be employed to achieve high cis or trans polymer microstructures, depending on the specific catalyst structure and reaction conditions. acs.org However, detailed studies focusing solely on this compound with these catalysts are scarce. General studies on norbornene derivatives show that tungsten catalysts can provide polymers with mixed cis/trans conformations, while some molybdenum catalysts can yield predominantly trans polymers. mdpi.com
Controlled and Living ROMP Techniques
A significant advantage of using well-defined catalysts like Grubbs' and Hoveyda-Grubbs' systems is the ability to perform controlled and living polymerizations. In a living polymerization, the termination and chain transfer reactions are negligible compared to the rate of propagation. This allows for the synthesis of polymers with predictable molecular weights, narrow polydispersity indices (Đ), and the ability to create block copolymers by sequential monomer addition.
For this compound, a living ROMP can be achieved by carefully controlling the reaction conditions, such as monomer purity, solvent, and temperature. The molecular weight of the resulting poly(this compound) can be controlled by the initial monomer-to-catalyst ratio ([M]/[I]). A linear relationship between the number-average molecular weight (Mn) and the [M]/[I] ratio is a key indicator of a living polymerization. This level of control is essential for designing materials with specific physical and mechanical properties.
Mechanistic Insights into ROMP Pathways
The generally accepted mechanism for ROMP catalyzed by transition metal alkylidenes is the Chauvin mechanism. This involves a series of [2+2] cycloaddition and cycloreversion steps between the metal alkylidene and the cyclic olefin. acs.org
The key steps are:
Initiation: The catalyst's alkylidene moiety reacts with the double bond of the this compound monomer to form a metallacyclobutane intermediate.
Propagation: This intermediate undergoes a cycloreversion to open the norbornene ring and form a new, propagating metal alkylidene species. This new species then reacts with another monomer molecule, continuing the chain growth.
Termination (in non-living systems): The active metal center can be deactivated through various side reactions.
The rate of polymerization and the living character of the ROMP of this compound are influenced by several factors, including the stability of the metallacyclobutane intermediate and the relative rates of initiation and propagation. For a well-controlled, living polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. The bulky dodecyl substituent on the norbornene ring can sterically influence the approach of the monomer to the metal center, potentially affecting the polymerization kinetics. However, detailed mechanistic studies specifically quantifying these effects for this compound are not extensively documented. General studies on substituted norbornenes suggest that the rate-determining step is often the formation of the metallacyclobutane ring. acs.orgnih.gov
Stereochemical Control in ROMP-Derived Polymers
Ring-opening metathesis polymerization (ROMP) of norbornene-type monomers offers a powerful route to producing polymers with diverse functionalities and microstructures. A key aspect of advanced ROMP is the stereochemical control over the resulting polymer, which encompasses both the geometry of the double bonds in the polymer backbone (cis or trans) and the relative orientation of the cyclopentane (B165970) rings (tacticity). The stereochemistry of the polymer has a profound impact on its physical and mechanical properties. For instance, syndiotactic cis-polynorbornene is a crystalline material with a high melting point, whereas atactic trans-polynorbornene is amorphous. nih.gov
The stereochemical outcome of the ROMP of this compound is primarily dictated by the structure of the organometallic catalyst employed. Molybdenum and tungsten-based initiators have been instrumental in achieving high levels of stereocontrol. For example, Mo-based biphenolate imido alkylidene initiators are known to produce cis,isotactic polynorbornene, while W-based imido or oxo monoaryloxide pyrrolide (MAP) initiators can yield cis,syndiotactic polynorbornene. mit.edu The bulky dodecyl substituent at the 5-position of the norbornene ring can influence the approach of the monomer to the catalyst's metal center, potentially enhancing the stereoselectivity of the polymerization.
Ruthenium-based metathesis catalysts have also been developed to afford highly cis and highly tactic polymers. nih.gov The choice of ligands on the ruthenium center is crucial in dictating the stereochemistry of the resulting polymer. For instance, the use of cyclometalated N-heterocyclic carbene (NHC) ligands has been shown to favor the formation of cis-polymers. nih.gov While specific studies on the tacticity of ROMP-derived poly(this compound) are not extensively documented, the principles established for other substituted norbornenes suggest that a high degree of stereochemical control is achievable through judicious catalyst selection. The interplay between the catalyst's coordination sphere and the sterically demanding dodecyl group is a critical factor in determining the final polymer microstructure.
Vinyl Addition Polymerization (Insertion Polymerization) of this compound
Vinyl addition polymerization, also known as insertion polymerization, of this compound proceeds through the opening of the endocyclic double bond while keeping the bicyclic structure of the monomer intact. This results in a saturated polymer backbone composed of repeating norbornane (B1196662) units, which imparts high thermal stability and rigidity to the material. The long dodecyl side chains enhance the polymer's solubility in common organic solvents. The catalysts for this type of polymerization are typically based on late transition metals, with palladium and nickel complexes being the most extensively studied.
Palladium-Based Catalytic Systems
Palladium-based catalysts are highly effective for the vinyl addition polymerization of norbornene and its derivatives, including those with long alkyl substituents like this compound. These catalysts are often tolerant of various functional groups and can provide good control over the polymerization process.
Cationic allyl palladium complexes have emerged as a class of highly active catalysts for the vinyl addition polymerization of norbornene-type monomers. acs.org These systems typically consist of an η³-allylpalladium precursor, a neutral phosphine (B1218219) ligand, and a weakly coordinating anion. The active cationic species is generated in situ through the abstraction of a ligand (e.g., chloride) from the palladium precursor by a salt of a weakly coordinating anion, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄). acs.org
These catalysts have demonstrated remarkable activity, capable of producing over a metric ton of copolymer per mole of palladium per hour. acs.org The polymerization of 5-alkyl-substituted norbornenes, such as 5-butylnorbornene, has been successfully achieved with these systems, yielding high molecular weight polymers. The dodecyl group in this compound is expected to behave similarly to the butyl group, leading to efficient polymerization. The molecular weight of the resulting polymer can be controlled by the addition of α-olefin chain transfer agents. acs.org
Table 1: Vinyl Addition Polymerization of 5-Butyl-2-norbornene with a Cationic Allyl Palladium Catalyst *
| Entry | Catalyst System | Monomer/Catalyst Ratio | Yield (%) | Mₙ (kDa) | PDI |
|---|---|---|---|---|---|
| 1 | [(η³-allyl)Pd(PCy₃)(ether)][BArF₂₄] | 50,000 | >95 | 850 | 2.1 |
| 2 | [(η³-allyl)Pd(PCy₃)(ether)][BArF₂₄] with 1-hexene | 50,000 | >95 | 450 | 2.3 |
*Data is for 5-butyl-2-norbornene, a close analog of this compound, and is representative of the expected performance. Data sourced from Macromolecules 2002, 35, 23, 8969–8977. acs.org
Palladium complexes incorporating N-heterocyclic carbene (NHC) ligands are another important class of catalysts for the vinyl addition polymerization of functionalized norbornenes. researchgate.netresearchgate.net These catalysts often exhibit high activity and stability, even in the presence of air and moisture. researchgate.net The electronic and steric properties of the NHC ligand can be readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring, allowing for fine control over the catalytic performance.
In situ generated cationic (η³-allyl)palladium NHC complexes have been shown to be effective for the polymerization of norbornene derivatives with ester functionalities. researchgate.net The catalytic activity is influenced by factors such as the counteranion, reaction solvent, and temperature. For the polymerization of 5-alkylidene-2-norbornenes, it has been found that Pd-NHC complexes with five-membered heterocyclic rings and less sterically hindered aryl groups on the nitrogen atoms exhibit the highest activity. researchgate.net These findings suggest that appropriately designed Pd-NHC complexes would be highly effective for the polymerization of this compound.
Table 2: Polymerization of 5-Ethylidene-2-norbornene with various Pd-NHC Catalysts *
| Entry | Pd-NHC Complex | Monomer/Pd Ratio | Activity ( g/mol Pd·h) | Mₙ (kDa) | PDI |
|---|---|---|---|---|---|
| 1 | 1 | 2,000,000 | 1.2 x 10⁸ | 1,200 | 2.5 |
| 2 | 2 | 2,000,000 | 0.8 x 10⁸ | 980 | 2.3 |
| 3 | 3 | 2,000,000 | 0.5 x 10⁸ | 750 | 2.6 |
*Data for 5-ethylidene-2-norbornene polymerization is used to illustrate the high activity of Pd-NHC catalysts for substituted norbornenes. Data sourced from ACS Catal. 2020, 10, 3, 1663–1678. researchgate.net
The design of the ligand coordinated to the palladium center is crucial for controlling the catalyst's activity and the properties of the resulting polymer in the vinyl addition polymerization of this compound. The steric and electronic properties of the ligand directly influence the rate of monomer insertion, chain transfer, and termination events.
For cationic allyl palladium catalysts, the cone angle of the phosphine ligand has a significant impact on the molecular weight of the polymer. Larger cone angle phosphines tend to yield lower molecular weight polymers. acs.org This is attributed to increased steric hindrance around the metal center, which can facilitate chain transfer processes.
In the case of palladium N-heterocyclic carbene complexes, the steric bulk of the substituents on the NHC ligand plays a key role. Less sterically hindered NHC ligands generally lead to higher catalytic activity. researchgate.net The nature of the counterion in cationic palladium systems is also important; weakly coordinating anions are required to maintain a highly electrophilic and active catalytic center. rsc.org The choice of solvent can also affect catalyst activity, with polar solvents often leading to higher polymerization rates. The presence of the long dodecyl chain on the norbornene monomer can also influence catalyst activity and polymer properties by affecting the solubility of both the monomer and the growing polymer chain in the reaction medium.
Nickel-Based Catalytic Systems
Nickel-based catalysts also play a significant role in the vinyl polymerization of norbornene and its derivatives. hhu.de These systems can be highly active and offer an alternative to palladium-based catalysts. Nickel complexes with a variety of ligand frameworks, including salicylaldiminato and β-diketoiminato ligands, have been investigated. hhu.de
The activity of nickel-based catalysts is often dependent on the cocatalyst used, with methylaluminoxane (B55162) (MAO) being a common activator. The Al/Ni ratio is a critical parameter that can significantly impact the polymer yield. hhu.de The reaction temperature also influences both the catalyst activity and the molecular weight of the resulting polymer. hhu.de
While there is a substantial body of work on the nickel-catalyzed polymerization of unsubstituted norbornene, studies specifically focusing on this compound are less common. However, the principles of catalyst design and the influence of reaction parameters established for norbornene can be extended to its alkyl-substituted derivatives. The tolerance of late transition metal catalysts to functional groups suggests that nickel-based systems should be capable of polymerizing this compound effectively. Furthermore, living polymerization of norbornene has been achieved with certain nickel catalysts, opening up the possibility of creating block copolymers incorporating poly(this compound) segments.
Polymerization Kinetics and Chain Transfer Mechanisms
The polymerization of norbornene derivatives, including this compound, can proceed through several mechanisms, such as ring-opening metathesis polymerization (ROMP), cationic or radical polymerization, and vinyl-addition polymerization. researchgate.net Each of these pathways results in polymers with distinct structures and properties. researchgate.net
In the context of vinyl addition polymerization catalyzed by palladium complexes, chain transfer agents (CTAs) play a crucial role in controlling polymer molecular weight. For instance, α-olefins can serve as CTAs, enabling the synthesis of 5-ethylidene-2-norbornene-derived materials with molecular weights ranging from dimers to high polymers (>100,000 Da). rsc.org The use of unsaturated alcohols as CTAs in combination with cationic α-diimine-Pd(II) catalysts has been shown to produce aldehyde end-capped polyolefins. osti.gov This process involves the insertion of the unsaturated alcohol into the growing polymer chain, followed by palladium migration and β-hydride elimination to yield the terminal aldehyde and a palladium hydride that reinitiates polymerization. osti.gov
Kinetically controlled chain transfer mechanisms have been explored in ROMP to produce telechelic polymers. semanticscholar.org This approach relies on the similar reactivity of monosubstituted 1,3-dienes and norbornene derivatives towards the Grubbs' 3rd generation catalyst. semanticscholar.org The rate of the polymerization reaction in such systems is inversely proportional to the concentration of the CTA. semanticscholar.org
Control over Molecular Weight and Polydispersity
Control over molecular weight and polydispersity is a critical aspect of polymer synthesis, as these parameters significantly influence the material's properties. In the polymerization of norbornene derivatives, several strategies are employed to achieve this control.
The molecular weight of polynorbornenes can be effectively managed through the use of chain transfer agents (CTAs). rsc.orgosti.gov For example, in palladium-catalyzed vinyl addition polymerization, the molecular weight of the resulting polymer can be adjusted by varying the molar ratio of the CTA to the monomer. osti.gov Specifically, using 4-penten-1-ol (B13828) and 10-undecenal (B94395) as CTAs has produced end-functionalized poly(norbornene)s and poly(ethylidene norbornene)s with number-average molecular weights (Mn) ranging from 6,000 to 17,000 g/mol . osti.gov
The choice of catalyst and reaction conditions also plays a significant role. For instance, nickel- and palladium-based catalyst systems have been developed to produce polymers from 5-ethylidene-2-norbornene with highly controllable molecular weights. rsc.org Furthermore, the molecular weight of copolymers of 2-methoxycarbonyl-5-norbornene and norbornene has been shown to be strongly dependent on the reaction temperature, allowing for control without the need for a CTA. researchgate.net In the copolymerization of norbornene and styrene (B11656) using anilinonaphthoquinone-ligated nickel complexes, the molecular weight of the copolymer decreases as the styrene ratio in the feed increases. nih.gov
Polydispersity (Đ), a measure of the distribution of molecular weights in a polymer sample, can also be controlled. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations, for example, can produce polymers with narrow molecular weight distributions, but methods have been developed to achieve broader, more controlled distributions by metering in the CTA over time. nsf.gov This technique allows for the synthesis of polymers with dispersities as high as 6.2. nsf.gov Blending two polymers with different dispersities offers another straightforward approach to precisely tune the molecular weight distribution of the final material. nih.gov
Table 1: Examples of Molecular Weight and Polydispersity Control in Norbornene Polymerization
| Monomer(s) | Catalyst System | Control Method | Mn (g/mol) | Polydispersity (Đ) |
|---|---|---|---|---|
| 5-Ethylidene-2-norbornene | [(mes)Pd(allyl)][PF6] / PPh3 | Ligand Addition | 42,000 | 1.3 |
| 5-Ethylidene-2-norbornene | [(mes)Pd(allyl)][PF6] | Homopolymerization | 1,100 | 2.6 |
| Norbornene / 5-Vinyl-2-norbornene (B46002) | Pd2dba3 / TTPB / PCy3 | Catalyst System | >167,000 | N/A |
| Methyl Methacrylate | AIBN / CTA 1 | Metered CTA Addition | 10,300 | 1.17 |
Data sourced from multiple studies. rsc.orgresearchgate.netnsf.gov
Elucidation of Active Sites and Reaction Mechanisms
The polymerization of norbornene and its derivatives can proceed via several mechanisms, including ring-opening metathesis polymerization (ROMP), cationic or radical polymerization, and vinyl-type addition polymerization. researchgate.net The choice of catalyst system is crucial in determining the polymerization pathway and the resulting polymer structure. researchgate.net
In ROMP, initiator systems are often derived from transition metal chlorides such as WCl6, MoCl5, and RuCl3, sometimes in conjunction with alkylating agents. researchgate.net The mechanism involves the cleavage and reformation of carbon-carbon double bonds within the strained cyclic monomer. researchgate.net
For vinyl addition polymerization, palladium-based catalysts are frequently employed. The active sites in these systems are typically cationic palladium complexes. For example, a mixture of [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2], PCy3, and NaBArF4 generates a highly active catalyst for the polymerization of 5-vinyl-2-norbornene. rsc.org The initiation step can occur through the insertion of the monomer into either a Pd-H bond or a Pd-C(benzyl) bond, depending on the order of mixing the catalyst components. rsc.org The transformation of the η3-benzyl ligand to a σ-benzyl ligand opens a coordination site on the palladium center, facilitating initiation. rsc.org The nature of the counterion is also important, with BArF4− being particularly effective for propagation. rsc.org
In heterogeneous catalyst systems, such as those used for ethylene (B1197577) polymerization, the active sites can be formed from the reaction of a zirconocene (B1252598) precatalyst with triisobutylaluminum (B85569) and alumina (B75360). scispace.com This combination generates ion pairs that are active for polymerization. scispace.com The triisobutylaluminum serves to passivate hydroxyl groups on the alumina surface and to activate the zirconocene precatalyst to form hydrides. scispace.com
Copolymerization Strategies Involving this compound
Copolymerization with Norbornene
Copolymerization of functionalized norbornenes, such as this compound, with the parent norbornene monomer is a common strategy to tailor the properties of the resulting polymer. This approach allows for the incorporation of specific functionalities while maintaining the desirable characteristics of the polynorbornene backbone, such as high thermal stability and chemical resistance. researchgate.net
For instance, copolymers of norbornene and alkenyl-norbornenes have been synthesized using α-substituted benzylic complexes of palladium(II) as catalysts. researchgate.net The polymerization proceeds exclusively through the endocyclic double bond of the norbornene ring, leaving the pendant alkyl group (like the dodecyl chain) intact. researchgate.net This method allows for the creation of copolymers with varying compositions and molecular weights. researchgate.net
In the context of materials for specific applications, such as anion exchange membranes, block and random copolymers of functionalized norbornenes have been investigated. rsc.org While block copolymers are often designed to create phase-separated morphologies for efficient ion transport, studies have shown that high ionic conductivity can also be achieved in random copolymers and even homopolymers, suggesting that achieving a specific morphology is not the only critical factor. rsc.org
The reactivity ratios of the comonomers are a key factor in determining the final copolymer composition. In the copolymerization of ethylene and norbornene using a metallocene catalyst, the reactivity ratio of norbornene is significantly lower than that of ethylene, indicating that ethylene is more readily incorporated into the polymer chain. ippi.ac.ir However, the insertion of norbornene can lead to a significant increase in the polymer's molecular weight and glass transition temperature. ippi.ac.ir
Copolymerization with 5-Phenyl-2-norbornene
While specific studies focusing solely on the copolymerization of this compound with 5-phenyl-2-norbornene are not prevalent in the provided search results, the principles of copolymerizing different substituted norbornenes can be inferred from related systems. The copolymerization of norbornene with styrene, which contains a phenyl group, has been achieved using anilinonaphthoquinone-ligated nickel complexes. nih.govmdpi.com This suggests that catalysts capable of polymerizing styrenic and norbornene-type monomers could potentially be used for the copolymerization of this compound and 5-phenyl-2-norbornene.
In the norbornene/styrene system, the incorporation of styrene into the copolymer could be controlled by adjusting the monomer feed ratio. nih.gov The molecular weight of the resulting copolymer was found to decrease with an increasing proportion of styrene in the feed. nih.gov The glass transition temperatures of these copolymers were also dependent on the styrene content, decreasing from 329 °C to 128 °C as the amount of incorporated styrene increased. nih.gov These findings highlight the ability to tune the thermal properties of the copolymer by altering the comonomer composition.
Given these observations, it is reasonable to expect that copolymerizing this compound with 5-phenyl-2-norbornene would yield a material whose properties, such as solubility, thermal characteristics, and mechanical behavior, are intermediate between those of the respective homopolymers and can be controlled by the comonomer ratio.
Copolymerization with other n-Alkyl-2-norbornenes
The copolymerization of this compound with other n-alkyl-2-norbornenes represents a strategy to finely tune the properties of the resulting polymer by varying the length and distribution of the alkyl side chains. This approach can influence characteristics such as solubility, glass transition temperature, and mechanical properties.
Palladium-catalyzed vinyl addition polymerization is a robust method for creating such copolymers. digitellinc.com By employing living polymerization techniques, it is possible to achieve exceptional control over the molecular weight and architecture of the resulting polymers. digitellinc.com Systematic studies involving chain extension experiments can help to understand and optimize the reaction conditions to maintain the living character of the propagating species, thus ensuring narrow molecular weight distributions. digitellinc.com
The copolymerization of norbornene with other olefins, such as ethylene, using metallocene catalysts has been shown to produce multi-block copolymers containing both linear polyethylene (B3416737) segments and poly(ethylene-co-norbornene) segments. rsc.org This was achieved using two different catalysts that exhibit different selectivities towards the comonomers, along with a chain shuttling agent. rsc.org This approach could potentially be adapted for the copolymerization of different n-alkyl-2-norbornenes to create blocky architectures with tailored properties.
The composition of the copolymer can be controlled by the feed ratio of the different n-alkyl-2-norbornene monomers. For example, in the copolymerization of norbornene and styrene with nickel catalysts, an increase in the styrene feed ratio led to a higher incorporation of styrene in the final copolymer. nih.govmdpi.com A similar trend would be expected for the copolymerization of different n-alkyl-2-norbornenes, allowing for precise control over the final polymer composition and properties.
Reactivity Ratios and Monomer Sequence Distribution Control
In the realm of copolymerization, reactivity ratios are critical parameters that dictate the composition and microstructure of the final polymer chain. These dimensionless values, denoted as r₁ and r₂, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (homo-propagation) versus the other monomer (cross-propagation). The Fineman-Ross and Kelen-Tüdös methods are two common graphical techniques used to determine these ratios from experimental data of monomer feed composition and the resulting copolymer composition. rsc.orgresearchgate.netresearchgate.net
The magnitude of the reactivity ratios provides insight into the monomer sequence distribution:
r₁ > 1 : The growing chain preferentially adds monomer 1.
r₁ < 1 : The growing chain preferentially adds monomer 2.
r₁ ≈ 1 : The addition is random.
r₁ ≈ 0 : The chain exclusively adds monomer 2.
r₁r₂ ≈ 1 : An ideal or random copolymer is formed.
r₁r₂ ≈ 0 : The monomers have a strong tendency to alternate.
r₁r₂ > 1 : Block copolymer formation is favored.
While specific reactivity ratio data for the copolymerization of this compound is not extensively documented in readily available literature, studies on similar norbornene-based systems provide a strong contextual understanding. For instance, the copolymerization of ethylene (M₁) and norbornene (M₂) using metallocene catalysts has been studied, with reactivity ratios determined to be r₁ = 4.86 and r₂ = 0.017, indicating a much higher reactivity for ethylene and a tendency towards isolated norbornene incorporation. ippi.ac.ir The product of these ratios (r₁r₂ ≈ 0.08) suggests a copolymer structure that leans towards alternation. acs.org
Control over the monomer sequence is crucial as it directly influences the macroscopic properties of the copolymer, such as its glass transition temperature, mechanical strength, and thermal stability. acs.org By carefully selecting the comonomer, catalyst system, and reaction conditions, the reactivity ratios can be influenced to tailor the polymer architecture for specific applications.
Table 1: Illustrative Reactivity Ratios for Norbornene (NB) Copolymerization Systems (Note: This table provides examples from related norbornene systems to illustrate the concept, not specific data for this compound.)
| Monomer 1 (M₁) | Monomer 2 (M₂) | Catalyst System | r₁ | r₂ | r₁ * r₂ | Resulting Copolymer Tendency |
| Ethylene | Norbornene | Metallocene/TIBA/B(C₆F₅)₃ | 4.86 | 0.017 | 0.083 | Alternating/Statistical ippi.ac.ir |
| Norbornene | 1-Dodecene (B91753) | (tBuNSiMe₂Flu)TiMe₂-based | >1 | <1 | - | Gradient Copolymer acs.org |
| Norbornene | Styrene | Anilinonaphthoquinone-Ligated Nickel | 0.93 | 0.13 | 0.121 | Statistical acs.org |
Dispersed Phase Polymerization Techniques for this compound
Dispersed phase polymerization techniques, particularly miniemulsion polymerization, are highly suitable for hydrophobic monomers like this compound. tue.nl Miniemulsion polymerization involves the direct polymerization of monomer droplets (50-500 nm in diameter) dispersed in a continuous phase, typically water. cmu.edu This method circumvents the challenges of low water solubility associated with conventional emulsion polymerization. tue.nlpcimag.com
The process begins with the creation of a stable miniemulsion. This is achieved by subjecting a mixture of the monomer (this compound), water, a surfactant, and a costabilizer (or hydrophobe) to high shear forces using methods like ultrasonication. cmu.edu The costabilizer, a highly water-insoluble compound such as hexadecane, is crucial for preventing the degradation of smaller droplets through Ostwald ripening, thereby ensuring the stability of the droplet dispersion over the course of the polymerization. cmu.edu Polymerization is then initiated, often by a radical initiator, and proceeds within these pre-formed monomer droplets, which act as individual nanoreactors. tue.nl This allows for the formation of a stable latex of polymer particles with a size distribution that closely reflects the initial monomer droplet distribution. tue.nl
Surfactants and initiators (activators) are key components that profoundly influence the kinetics and outcome of miniemulsion polymerization, including the final latex properties.
Surfactants: The primary role of the surfactant is to stabilize the monomer droplets and the subsequent polymer particles against coagulation. cmu.edu Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used. ablesci.com They adsorb at the oil-water interface, reducing interfacial tension and imparting electrostatic repulsion between droplets. The concentration of the surfactant is a critical parameter; it must be sufficient to cover the large surface area of the nanodroplets but should ideally remain below the critical micelle concentration to ensure that particle nucleation occurs predominantly within the droplets rather than in micelles. tue.nl The amount of surfactant used directly impacts the final particle size; higher surfactant concentrations generally lead to smaller, more numerous particles. cmu.eduakademisains.gov.my
Activators (Initiators): The choice of initiator affects the nucleation mechanism and polymerization rate. Initiators can be either water-soluble (e.g., potassium persulfate, KPS) or oil-soluble (e.g., lauroyl peroxide, LPO). cmu.edu For very hydrophobic monomers like this compound, oil-soluble initiators that decompose within the monomer droplets are particularly effective. tue.nl In some systems, palladium-based multicomponent catalysts have been successfully used to initiate the insertion polymerization of norbornene in miniemulsion, leading to stable polynorbornene latexes with good control over particle size. ablesci.com The concentration and type of both the catalyst/initiator and any co-catalysts or activators can be adjusted to control the polymerization kinetics and the stability of the resulting latex. ablesci.com
Table 2: Conceptual Influence of Surfactant Concentration on Latex Properties
| Surfactant Concentration | Droplet/Particle Stability | Average Particle Size | Particle Number Density |
| Low | Poor (Coagulation likely) | Large | Low |
| Medium | Good | Medium | Medium |
| High | Excellent | Small | High |
Other Polymerization Mechanisms and Related Chemistry
This compound can undergo cationic polymerization, a process initiated by electrophilic species such as Lewis acids or protonic acids. Studies on a range of 5-alkyl-2-norbornenes (where the alkyl group, R, varied from H to C₁₀H₂₁) have provided significant insights applicable to the dodecyl derivative. researchgate.net A key finding is that the introduction of an alkyl substituent at the 5-position of the norbornene ring significantly reduces the monomer's reactivity and polymerizability compared to unsubstituted norbornene. researchgate.netrsc.org However, the specific length of the alkyl chain (from C₅ to C₁₀) does not appear to further affect this reduced reactivity in a major way, suggesting that this compound would behave similarly. researchgate.net
Typical catalyst systems for this type of polymerization include Lewis acids like AlEtCl₂ combined with a co-initiator such as tert-butyl chloride. researchgate.net The polymerization proceeds via the opening of the endocyclic double bond (the norbornene ring double bond), resulting in a polymer with a saturated backbone composed of repeating bicyclic units. Structural analysis of polymers from related 5-alkyl-norbornenes indicates a complex microstructure, with the primary repeating unit being the expected 2,3-enchained structure, but also including rearranged units. researchgate.net Cationic palladium and nickel-based catalyst systems have also been developed, offering pathways to control molecular weights from oligomers to high polymers. rsc.orgrsc.org
The alternating copolymerization of olefins with carbon monoxide (CO) is a powerful method for producing polyketones, a class of polymers with unique properties. This reaction is typically catalyzed by late transition metal complexes, particularly those based on palladium(II). acs.orgacs.org While direct studies on this compound are scarce, research on the copolymerization of CO with other norbornene derivatives provides a strong contextual basis for its potential reactivity.
The mechanism involves the migratory insertion of the olefin (norbornene derivative) and CO into the palladium-acyl and palladium-alkyl bonds, respectively. acs.org The strong thermodynamic barrier to successive CO insertions and the competitive coordination of the olefin and CO at the metal center lead to a perfectly alternating polymer structure. acs.org Palladium catalysts containing bidentate phosphine ligands are highly effective for this process. The resulting polymer consists of a chain where this compound and carbonyl (-C=O) units alternate, with the insertion of CO occurring across the C(2)-C(3) bond of the norbornene ring. This creates a rigid polymer backbone with pendant dodecyl groups, which would be expected to confer unique solubility and thermal properties to the material.
Mechanistic Investigations and Theoretical Modeling of 5 Dodecyl 2 Norbornene Reactivity
Computational Chemistry Approaches for 5-Dodecyl-2-norbornene and its Polymers
Computational chemistry serves as a powerful tool to model the reactivity of this compound and the properties of the resulting polymers at a molecular level. These theoretical approaches complement experimental studies by providing detailed information that is often difficult or impossible to obtain through empirical methods alone.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. In the context of this compound polymerization, DFT calculations are instrumental in elucidating reaction pathways, determining the geometries of transition states, and calculating activation energies.
Studies on related norbornene derivatives have shown that the nature of the substituent at the C5 position can significantly influence the monomer's reactivity. For instance, the electronic properties of the anchor group, the series of atoms connecting the polymerizable norbornene unit to the side chain, have a substantial effect on the propagation rate constant (k_p) in Ring-Opening Metathesis Polymerization (ROMP). nsf.gov DFT calculations have revealed a positive correlation between the energy of the Highest Occupied Molecular Orbital (HOMO) of the norbornene monomer and its rate of polymerization. rsc.orgacs.org Monomers with higher HOMO energies generally exhibit greater reactivity. nsf.gov The long dodecyl chain of this compound, being an electron-donating alkyl group, is expected to increase the electron density of the double bond, thereby influencing its HOMO energy and, consequently, its reactivity in polymerization reactions.
DFT can also be employed to study the mechanism of vinyl-addition polymerization. For example, calculations can model the insertion of the norbornene double bond into a metal-alkyl bond of a catalyst, a key step in the propagation of the polymer chain. These models can help to understand the regioselectivity and stereoselectivity of the polymerization process.
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
For large systems, such as a growing polymer chain interacting with a catalyst in a solvent environment, full Quantum Mechanical (QM) calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable alternative. In a QM/MM simulation, the chemically active part of the system, such as the catalyst's active site and the monomer, is treated with a high level of QM theory, while the remainder of the system, including the polymer chain and solvent molecules, is described using a less computationally expensive Molecular Mechanics (MM) force field. acs.orgmdpi.com
QM/MM molecular dynamics simulations have been successfully used to study olefin polymerization catalyzed by zirconocene (B1252598) complexes, providing insights into the effects of the counteranion on the active catalyst. acs.org These simulations can model the dynamic nature of the active species, including fluctuations of the ion pair structure and the orientation of substituents, which are challenging to investigate with static quantum mechanical methods. nih.gov For this compound, QM/MM simulations could be used to model the approach of the bulky monomer to the catalytic center, taking into account the steric hindrance imposed by the long dodecyl chain and the growing polymer.
Electronic Structure Analysis and Catalytic Cycle Elucidation
Understanding the electronic structure of the catalyst and the monomer is crucial for elucidating the catalytic cycle of polymerization. DFT calculations can provide detailed information about the electronic properties of the system, such as charge distribution, molecular orbital energies, and bond orders. This information is vital for understanding the nature of the catalyst-monomer interaction and the subsequent insertion reaction.
Predictive Modeling for Monomer Reactivity and Polymerization Outcomes
Computational models can be developed to predict the reactivity of monomers and the properties of the resulting polymers. By establishing quantitative structure-activity relationships (QSAR), it is possible to correlate molecular descriptors of the monomers with their polymerization behavior.
For norbornene derivatives, a key predictor of reactivity in ROMP is the HOMO energy of the monomer. nsf.govacs.org A predictive model based on this principle would suggest that this compound, with its electron-donating alkyl chain, would have a relatively high HOMO energy and therefore be a reactive monomer in ROMP. Another factor influencing reactivity is the steric bulk of the substituent. Studies on the vinyl-addition polymerization of norbornenes with bromoalkyl groups of varying lengths have shown that the reactivity of the monomer can be influenced by the proximity of the substituent to the double bond. nih.gov The dodecyl group in this compound is relatively remote from the reactive double bond, suggesting that its steric hindrance might have a less pronounced effect on the polymerization rate compared to substituents closer to the ring.
Predictive modeling can also be extended to the properties of the resulting polymers. Multiscale modeling approaches, which combine atomistic simulations with coarse-grained models, can be used to predict the physical properties of high molecular weight polymers, such as their glass transition temperature and mechanical properties. mdpi.comnih.gov
Advanced Spectroscopic Methodologies for Mechanistic Insights
While computational methods provide a theoretical framework for understanding reactivity, experimental techniques are essential for validating these models and providing real-time information about the polymerization process. Advanced spectroscopic methods are particularly valuable for gaining mechanistic insights.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a polymerization reaction in real-time. nih.gov By acquiring NMR spectra directly from the reaction mixture as the polymerization proceeds, it is possible to track the consumption of the monomer and the formation of the polymer.
In the case of the polymerization of this compound, ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the vinylic protons of the norbornene double bond (typically in the range of 5.9-6.2 ppm) and the appearance of new signals corresponding to the protons in the polymer backbone. mit.edu The integration of these signals over time allows for the determination of the reaction kinetics, including the rate of polymerization.
For example, in a typical in-situ ¹H NMR experiment for the ROMP of a norbornene derivative, the decrease in the intensity of the monomer's olefinic resonance can be plotted against time to determine the propagation rate constant (k_p,obs). acs.org This experimental data can then be compared with the predictions from computational models, providing a powerful synergy between theory and experiment.
Below is a hypothetical data table illustrating the type of data that could be obtained from in-situ ¹H NMR monitoring of the polymerization of this compound.
| Time (minutes) | Relative Integral of Vinylic Protons | Monomer Conversion (%) |
|---|---|---|
| 0 | 1.00 | 0 |
| 5 | 0.85 | 15 |
| 10 | 0.72 | 28 |
| 15 | 0.61 | 39 |
| 30 | 0.38 | 62 |
| 60 | 0.15 | 85 |
| 120 | 0.05 | 95 |
Furthermore, multidimensional NMR techniques can provide detailed information about the microstructure of the resulting polymer, including its tacticity (the stereochemical arrangement of the monomer units). mdpi.com This is particularly important for understanding how the bulky dodecyl substituent influences the stereochemistry of the polymerization.
Raman Spectroscopy for Kinetic Analysis
Raman spectroscopy has emerged as a powerful non-invasive tool for real-time monitoring of polymerization reactions, offering insights into reaction kinetics and changes in chemical structure. azom.com In the context of this compound, this technique can be employed to follow the progress of reactions such as ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization.
The kinetic analysis of this compound polymerization using Raman spectroscopy typically involves monitoring the intensity of specific vibrational modes associated with the reactant and the forming polymer. Key Raman bands of interest include the C=C stretching vibration of the norbornene ring and the C-H stretching and bending modes of the dodecyl substituent and the norbornene backbone. As the polymerization proceeds, the intensity of the monomer's C=C stretching band decreases, while new bands corresponding to the polymer backbone appear and grow in intensity.
Table 1: Key Raman Bands for Kinetic Monitoring of this compound Polymerization
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Monomer/Polymer | Significance for Kinetic Analysis |
| C=C Stretch (Norbornene Ring) | ~1570 | Monomer | Disappearance of this band indicates monomer consumption. |
| C-H Stretch (Alkyl) | ~2800-3000 | Monomer & Polymer | Changes in this region can reflect alterations in the local chemical environment. |
| Polymer Backbone Vibrations | Varies | Polymer | Appearance and growth of these bands signify polymer formation. |
By plotting the normalized intensity of a characteristic monomer or polymer peak against time, a kinetic profile of the reaction can be constructed. From this data, crucial kinetic parameters such as the rate of polymerization, reaction order, and activation energy can be determined. For instance, time-dependent Raman spectra can reveal gradual changes in spectral features, indicating an increase in crystalline content and a reduction in the amorphous component during polymerization. azom.com This allows for a detailed understanding of how factors like catalyst type, temperature, and monomer concentration influence the reaction rate and the structure of the resulting polymer.
Other Spectroscopic Tools for Intermediate and Transition State Characterization
While Raman spectroscopy is invaluable for kinetic studies, a more comprehensive understanding of the reaction mechanism requires the characterization of fleeting intermediates and transition states. A variety of other spectroscopic techniques, often coupled with theoretical modeling, are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in elucidating the structure of reaction intermediates and the resulting polymers. scirp.org For this compound, NMR can be used to identify the endo and exo isomers of the monomer and to follow their selective consumption during polymerization. researchgate.net Furthermore, NMR analysis of the polymer provides detailed information about its microstructure, including tacticity and the nature of the repeating units. In mechanistic studies, specialized NMR techniques can be used to detect and characterize transient organometallic intermediates in catalyst-monomer complexes. nih.gov
Infrared (IR) Spectroscopy: Similar to Raman, IR spectroscopy probes the vibrational modes of molecules. Time-resolved FT-IR studies can be performed to monitor the disappearance of reactant bands and the appearance of product bands, providing kinetic data. researchgate.net For this compound, the C=C stretch of the norbornene ring is a prominent feature in the IR spectrum that can be monitored.
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying reactions involving colored species, such as transition metal catalysts. Changes in the UV-Vis spectrum can indicate the formation of catalyst-monomer complexes or changes in the oxidation state of the metal center during the catalytic cycle. osti.gov For instance, the formation of an intermediate may be signaled by the appearance of new absorption bands. nih.gov
Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are indispensable for modeling reaction pathways and characterizing the geometry and energy of transition states that are often impossible to observe experimentally. nih.gov These models can predict the most likely reaction mechanism by comparing the calculated activation energies of different potential pathways. For norbornene derivatives, computational studies can provide insights into the steric and electronic effects of substituents, like the dodecyl group, on the reactivity and stereoselectivity of polymerization. nih.gov
By combining the data from these spectroscopic techniques with theoretical modeling, a detailed picture of the reaction mechanism of this compound can be constructed, from the initial interaction with the catalyst to the formation of the final polymer chain. This comprehensive approach is essential for the rational design of new catalysts and the synthesis of polymers with tailored properties.
Post Polymerization Modification and Functionalization Strategies of 5 Dodecyl 2 Norbornene Polymers
Introduction of Diverse Functional Groups
Beyond click chemistry, other chemical transformations can be applied to the pendant double bonds of poly(5-dodecyl-2-norbornene) to introduce a diverse range of functional groups, thereby tuning the polymer's physical and chemical properties.
Pendant Double Bonds and Subsequent Transformations (e.g., Epoxidation)
The double bonds in the polynorbornene backbone can be directly converted into other functional groups. A common example is epoxidation, which involves the reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the double bond into an epoxide ring.
The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles, including amines, alcohols, and water. This allows for the introduction of a wide range of polar functional groups, which can significantly alter the polymer's properties, such as its solubility, thermal stability, and adhesion. For instance, reaction with water leads to diol functionalities, increasing the polymer's hydrophilicity.
| Reagent | Transformation | Resulting Functional Group | Change in Polymer Property |
| m-Chloroperoxybenzoic acid (m-CPBA) | Epoxidation | Epoxide | Increased polarity, reactive handle for further modification |
| Epoxidized polymer + Water/Acid | Ring-opening | Diol | Increased hydrophilicity |
| Epoxidized polymer + Amine | Ring-opening | Amino alcohol | Introduction of basic groups, potential for crosslinking |
Incorporation of Silicon-Containing Groups
Silicon-containing groups can be incorporated into polynorbornenes to enhance properties such as thermal stability, gas permeability, and surface properties. One common method for introducing silicon-containing moieties is through hydrosilylation. While this is more commonly performed on norbornene monomers prior to polymerization, post-polymerization hydrosilylation of the backbone double bonds is also a viable strategy, although it can be more challenging due to steric hindrance.
A more common approach is to use a norbornene monomer that already contains a silicon group. However, for the modification of existing poly(this compound), a more feasible route might involve other reactions. For example, a thiol-ene reaction with a silane-containing thiol can be used to graft silicon moieties onto the polymer backbone. These modifications are of interest for applications in membranes for gas separation and as materials with low surface energy. researchgate.netrsc.org
| Modification Strategy | Silicon-Containing Reagent | Resulting Structure | Potential Application |
| Thiol-ene reaction | (3-Mercaptopropyl)trimethoxysilane | Pendant trimethoxysilane groups | Crosslinkable coatings, enhanced adhesion |
| Hydrosilylation (on analogous systems) | Triethoxysilane | Silyl ether linkages | Gas separation membranes, dielectric materials |
Derivatization with Saccharide Moieties
The incorporation of saccharide moieties into synthetic polymers is of significant interest for biomedical applications due to the enhanced biocompatibility, hydrophilicity, and specific biological interactions that these sugar units can provide. While direct polymerization of sugar-containing monomers is one approach, post-polymerization modification offers the flexibility of modifying a well-defined poly(this compound) backbone.
One viable strategy for the post-polymerization derivatization with saccharides involves the initial copolymerization of this compound with a norbornene monomer bearing a reactive functional group. This functional group can then be used as a handle for the subsequent attachment of a saccharide derivative. For instance, a carboxyl-functionalized polynorbornene could be synthesized and then coupled with an amino-sugar, such as D-(+)-glucosamine, through an amidation reaction. This type of coupling has been successfully demonstrated on other carboxyl-containing polymers, like poly(L-glutamic acid), using a coupling reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in an aqueous medium nih.gov. This method has the advantage of proceeding without the need for protecting the hydroxyl groups of the sugar nih.gov.
Alternatively, a monomer like norbornenyl gluconamide (NBGA) can be synthesized by reacting δ-gluconolactone with norbornenyl methylamine acs.org. While this monomer can be directly polymerized to yield a water-soluble, sugar-functionalized polymer, the chemistry involved provides a blueprint for a potential post-polymerization modification route acs.org. A poly(this compound) copolymer containing amine-functionalized repeat units could be reacted with δ-gluconolactone to attach the gluconamide moiety along the polymer backbone.
A hypothetical reaction scheme for the amidation of a carboxyl-functionalized poly(this compound) copolymer with glucosamine is presented below:
Table 1: Hypothetical Reaction Scheme for Saccharide Derivatization
| Step | Description |
|---|---|
| 1. Copolymer Synthesis | Ring-opening metathesis copolymerization (ROMP) of this compound and a carboxyl-functionalized norbornene monomer. |
| 2. Activation | Activation of the carboxylic acid groups on the polymer backbone. |
| 3. Coupling | Reaction of the activated polymer with an amino-sugar (e.g., glucosamine) to form a stable amide linkage. |
| 4. Purification | Removal of unreacted reagents and byproducts to yield the final glycofunctionalized polymer. |
The success of such modifications would be confirmed through spectroscopic methods, such as ¹H-NMR and FTIR, to verify the presence of the characteristic signals of the saccharide moiety on the polymer backbone.
Design of Multiblock and Graft Copolymers through Post-Polymerization Approaches
Post-polymerization strategies are particularly powerful for the synthesis of complex copolymer architectures like multiblock and graft copolymers, which are often challenging to produce through direct copolymerization of monomers with disparate reactivities.
Multiblock Copolymers:
A prominent method for synthesizing multiblock copolymers from pre-existing polymers is macromolecular cross-metathesis (MCM) . This interchange reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, allows for the exchange of segments between two different polymers containing double bonds in their backbones nih.govbeilstein-journals.orgnih.govresearchgate.net. For a polymer of this compound, which possesses a carbon-carbon double bond in each repeating unit of its backbone after ring-opening metathesis polymerization (ROMP), MCM is a highly applicable technique.
In a typical MCM process, a solution of poly(this compound) and another polymer, such as polydodecenamer or polyoctenamer, are reacted in the presence of a metathesis catalyst nih.govbeilstein-journals.orgnih.gov. The catalyst facilitates the cleavage and reformation of the double bonds along the polymer chains, leading to a scrambling of the polymer segments and the formation of a statistical multiblock copolymer beilstein-journals.orgnih.govnih.gov. The average length of the blocks can be controlled by adjusting reaction parameters such as reaction time, catalyst concentration, and the initial ratio of the two homopolymers nih.govnih.govresearchgate.net.
Table 2: Representative Data for Norbornene-Based Multiblock Copolymers via MCM
| Copolymer System | Catalyst | Reaction Time | Resulting Architecture | Key Findings |
|---|---|---|---|---|
| Polynorbornene & Polydodecenamer | First-Generation Grubbs | Variable | Statistical Multiblock | Block length and crystallinity can be tuned by reaction time and catalyst amount nih.govnih.govresearchgate.net. |
Graft Copolymers:
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Two primary post-polymerization approaches for synthesizing graft copolymers are "grafting-from" and "grafting-onto".
The "grafting-from" method involves initiating the polymerization of a second monomer from active sites that have been introduced onto the poly(this compound) backbone. For example, a copolymer of this compound and a norbornene derivative containing an initiator precursor (e.g., a hydroxyl group for ring-opening polymerization of ε-caprolactone, or a brominated species for atom transfer radical polymerization) can be synthesized first. Subsequently, the second monomer is polymerized from these initiation sites along the backbone. This technique has been successfully used to create polynorbornene-based bioconjugates through aqueous "grafting-from" ROMP nih.gov.
The "grafting-onto" method involves attaching pre-synthesized polymer chains with reactive end-groups to a functionalized poly(this compound) backbone. This approach requires the synthesis of a backbone polymer with complementary reactive sites.
A versatile method that can be employed for both "grafting-onto" and creating multiblock copolymers is thiol-ene click chemistry . The double bonds in the backbone of ROMP-derived poly(this compound) are amenable to reaction with thiols. This allows for the attachment of thiol-terminated polymer chains ("grafting-onto") or the step-wise linking of difunctional polymers to create multiblock architectures scispace.com.
Table 3: Summary of Post-Polymerization Strategies for Copolymer Design
| Strategy | Description | Resulting Copolymer | Key Advantages |
|---|---|---|---|
| Macromolecular Cross-Metathesis (MCM) | Metathesis reaction between two pre-formed polymers. | Multiblock | Utilizes commercially available polymers; tunable block length. |
| "Grafting-From" | Polymerization of a second monomer from initiating sites on the backbone. | Graft | High grafting density can be achieved. |
| "Grafting-Onto" | Attachment of pre-formed polymer chains to the backbone. | Graft | Well-defined side chains can be used. |
The successful synthesis and characterization of these complex copolymer structures rely on a combination of analytical techniques, including Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the composition and structure, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) to study the thermal properties and phase behavior of the resulting copolymers.
Integration of 5 Dodecyl 2 Norbornene Polymers in Advanced Materials Science
Development of Polymeric Materials for Optoelectronic Applications
Polymers based on norbornene derivatives are promising materials for optoelectronic applications due to their excellent optical properties, high transparency, thermal stability, and low dielectric constants. While research directly on poly(5-dodecyl-2-norbornene) for optoelectronics is specific, the properties of analogous polynorbornenes provide a strong indication of their potential. The incorporation of the long dodecyl side chain is a key molecular design strategy. It significantly enhances the solubility of the rigid polymer backbone in common organic solvents, which is crucial for solution-based processing and the fabrication of thin films for devices.
Engineering of Polymeric Membranes for Separation Technologies
In the field of gas separation, polynorbornenes synthesized via addition polymerization are particularly noteworthy because they combine high thermal stability with good membrane-forming capabilities. tennessee.edu The performance of these membranes is governed by a trade-off between permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another). grunlan-nanocomposites.com
Research on a series of addition polynorbornenes with varying aliphatic pendant group lengths (from methyl to decyl) has shown a clear structure-property relationship. promerus.com As the length of the alkyl side chain increases, the fractional free volume of the polymer also tends to increase. This leads to a simultaneous increase in gas permeability for various gases, including H₂, O₂, N₂, and CO₂. promerus.com For instance, increasing the side chain from a methyl to a decyl group enhances permeability. This trend suggests that poly(this compound) would exhibit high gas permeability. Interestingly, this increase in permeability is not always accompanied by the typical sharp decrease in selectivity, a phenomenon that deviates from the usual trade-off relationship observed in many polymers. promerus.com The bulky side chains effectively act as spacers between the rigid polymer backbones, creating larger and more numerous free volume elements for gas transport.
| Pendant Group (R) | H₂ Permeability (Barrer)¹ | O₂ Permeability (Barrer) | N₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | O₂/N₂ Selectivity | CO₂/N₂ Selectivity |
|---|---|---|---|---|---|---|
| Methyl | 102 | 16 | 4.5 | 55 | 3.6 | 12.2 |
| n-Butyl | 128 | 26 | 7.6 | 92 | 3.4 | 12.1 |
| n-Hexyl | 160 | 36 | 10.4 | 130 | 3.5 | 12.5 |
| n-Decyl | 220 | 68 | 21 | 260 | 3.2 | 12.4 |
Ionic actuators are a class of smart materials that change shape in response to an electrical stimulus. researchgate.net They typically consist of an ion-conducting polymer electrolyte membrane sandwiched between two electrodes. Polynorbornene-based ionomers are being explored for these applications due to their robust mechanical properties and chemical stability.
In this context, this compound has been used as a comonomer to create block copolymers for electrolyte membranes. mdpi.com For example, a block copolymer of 5-phenyl-2-norbornene and this compound was synthesized and subsequently sulfonated. mdpi.com The sulfonation process introduces sulfonic acid groups onto the phenyl rings, creating ion-conducting domains. The this compound block, being hydrophobic and flexible, provides mechanical stability and helps to form a well-defined phase-separated morphology. This morphology, consisting of ion-conducting channels within a stable, non-conducting matrix, is essential for efficient ion transport and, consequently, for the actuation performance. kaist.ac.kr Membranes made from these ionomers, when swollen with ionic liquids, have demonstrated high strain (up to 1.14%) and generated significant stress (up to 1.21 MPa) under low applied voltages, making them highly effective for ionic actuator applications. mdpi.comnih.gov
Strategies for Self-Healing Polymer Systems (Contextual with Norbornene Analogs)
Self-healing polymers are designed to autonomously repair damage, thereby extending the material's lifespan. zenodo.org A prominent strategy for creating self-healing materials involves encapsulating a healing agent (a monomer) and a catalyst within a polymer matrix. When a crack forms, it ruptures the microcapsules, releasing the monomer and catalyst, which then polymerize in situ to heal the damage.
Norbornene analogs, such as dicyclopentadiene (DCPD) and 5-ethylidene-2-norbornene (ENB), are widely used as healing agents because they undergo rapid Ring-Opening Metathesis Polymerization (ROMP) in the presence of Grubbs' catalyst. polymtl.caresearchgate.netresearchgate.net Although direct studies on this compound as a primary healing agent are not widespread, its structural similarity to these monomers allows for a contextual understanding of its potential role.
Design of Functional Polymer Films and Coatings
The unique properties of poly(this compound) make it a candidate for the design of functional films and coatings. The ability to form high-quality, uniform films is essential for many applications. As mentioned, the dodecyl side chain greatly improves solubility, allowing for the preparation of polymer solutions that can be cast or spin-coated onto various substrates to form thin films. mdpi.com
These films can be designed for specific functions. For example, due to the hydrophobic nature of the long alkyl chain, coatings made from this polymer would exhibit excellent water repellency and could be used for creating hydrophobic or protective surfaces. The high thermal stability, characteristic of addition polynorbornenes, ensures that these coatings can withstand elevated temperatures without degradation. In electronic applications, thin films of poly(this compound) could serve as low-dielectric constant insulating layers. The combination of processability, thermal stability, and tunable surface properties allows for the engineering of functional coatings for a variety of advanced technological applications.
Future Directions and Emerging Research Opportunities for 5 Dodecyl 2 Norbornene Chemistry
Novel Catalytic Systems for Enhanced Polymerization Control and Efficiency
The polymerization of functionalized norbornenes, particularly those with bulky substituents like a dodecyl group, presents a significant challenge due to potential steric hindrance and catalyst-monomer incompatibilities. aip.org Future research is focused on developing new catalytic systems that offer superior control over polymer architecture, molecular weight, and stereochemistry.
Vinyl addition polymerization is a key area of development, as it produces saturated, stable polymer backbones. Palladium-based catalysts are particularly promising for monomers with bulky or polar groups. aip.orgaip.org Innovations in activating palladium precatalysts, for instance using boranes like tris(pentafluorophenyl)borane (B(C₆F₅)₃) or borates such as [Ph₃C]⁺[B(C₆F₅)₄]⁻, have proven effective for polymerizing sterically hindered norbornenes. aip.org Research into α-substituted benzylic complexes of palladium(II) has also shown success in copolymerizing norbornene with functional derivatives. researchgate.net
A critical breakthrough has been the development of living vinyl addition polymerization systems. For example, the catalyst (t-Bu₃P)PdMeCl activated by [Li(OEt₂)₂.₅]B(C₆F₅)₄ has been shown to polymerize norbornene monomers with alkyl and aryl substituents in a living manner. acs.orgnih.gov This allows for precise control over molecular weight and the synthesis of well-defined block copolymers, which was previously difficult to achieve. acs.orgnih.gov
Nickel-based catalysts, often activated with methylaluminoxane (B55162) (MAO), also represent a highly efficient route for norbornene polymerization, capable of producing very high molecular weight polymers. tandfonline.commdpi.com The ongoing challenge is to tailor these late-transition metal catalysts to be more tolerant of the long alkyl chain in 5-dodecyl-2-norbornene, ensuring high activity and control.
Future catalytic systems will likely focus on:
Ligand Design: Developing novel phosphine (B1218219), arsine, or N-heterocyclic carbene (NHC) ligands that can create a specific coordination environment around the metal center to accommodate the bulky dodecyl group and control stereoselectivity. aip.orgacs.org
Robust Cocatalysts: Exploring alternatives to MAO that are more cost-effective and offer better control over the active species.
Switchable Catalysis: Designing catalysts that can switch between different polymerization mechanisms (e.g., addition and ring-opening metathesis polymerization or ROMP) to create novel block architectures in a single pot.
| Catalyst Family | Typical Metal Center | Common Activators/Cocatalysts | Key Advantages for Substituted Norbornenes | References |
|---|---|---|---|---|
| Palladium-Based Systems | Pd(II) | Boranes (e.g., B(C₆F₅)₃), Borates, MAO | High tolerance for bulky and polar functional groups; enables living polymerization for precise architectural control. | aip.orgaip.orgresearchgate.netacs.orgnih.gov |
| Nickel-Based Systems | Ni(II) | Methylaluminoxane (MAO), Boranes | Very high catalytic activity and can produce high molecular weight polymers. | tandfonline.commdpi.comresearchgate.net |
| ROMP Catalysts | Ru, W, Mo | N/A (Single-component initiators) | Highly versatile for a wide range of functional groups, producing unsaturated polymer backbones. | aip.orgmdpi.comresearchgate.net |
| Metallocene Systems | Ti, Zr | Methylaluminoxane (MAO) | Effective for copolymerization with ethylene (B1197577), but can have lower activity for bulky homopolymers. | hhu.deresearchgate.net |
**7.2. Sustainable Synthesis and Polymerization Routes (Beyond scCO₂) **
The push towards a circular economy necessitates the development of sustainable pathways for both monomer synthesis and polymerization. For this compound, this involves exploring renewable feedstocks and environmentally benign process conditions.
A promising route for sustainable monomer synthesis involves utilizing readily available starting materials. Norbornene derivatives can be synthesized from dicyclopentadiene, a high-yield byproduct of the ethylene industry, through the Diels-Alder reaction. researchgate.net Furthermore, renewable resources like chiral alcohols derived from terpenes can be used to create functional norbornene monomers, opening the door to bio-based polymers. mdpi.com
In polymerization, sustainability extends to catalyst choice and reaction media. The development of highly efficient catalysts that operate under mild conditions with low loading reduces energy consumption. Future research will likely explore:
Solvent-Free Polymerization: Investigating melt or solid-state polymerization conditions to eliminate the need for organic solvents.
Bio-Based Solvents: Replacing traditional chlorinated or aromatic solvents with greener alternatives derived from renewable resources.
Chemical Recycling: Designing polymers from this compound that can be chemically recycled back to their monomeric components. Studies on poly(ethylene-co-norbornene) have shown that the incorporation of norbornene can lower the activation energy for degradation, suggesting that chemical recycling could be less energy-intensive compared to traditional polyolefins. mdpi.comresearchgate.net This provides a strong rationale for investigating the end-of-life options for polymers containing the this compound unit.
Integration with Additive Manufacturing and Advanced Fabrication Techniques
The unique properties of polynorbornenes, such as high glass transition temperatures (Tg) and thermal stability, make them attractive candidates for high-performance applications that could benefit from additive manufacturing (AM), or 3D printing. nih.gov While direct integration of poly(this compound) into AM is an emerging area, its tunable properties provide a clear path for future development.
The dodecyl side-chain is expected to act as an internal plasticizer, potentially lowering the Tg compared to unsubstituted polynorbornene and improving its processability. researchgate.net This could make the material more amenable to melt-based AM techniques like Fused Filament Fabrication (FFF).
Key research opportunities include:
Resin Development for Vat Photopolymerization: Synthesizing functional derivatives of this compound that can be incorporated into photocurable resins for techniques like stereolithography (SLA) or digital light processing (DLP). The rigid norbornene backbone could impart excellent mechanical properties and thermal stability to the printed objects.
Block Copolymers for Directed Self-Assembly: Leveraging the living polymerization methods described in section 7.1 to create well-defined block copolymers. acs.orgnih.gov These materials could self-assemble into nanoscale morphologies, a critical feature for advanced fabrication techniques like block copolymer lithography, enabling the creation of patterned surfaces and complex nanostructures.
Functional Inks for Direct Ink Writing: Developing solutions or gels of poly(this compound) with specific rheological properties suitable for extrusion-based printing. The long alkyl chains could be used to control inter-chain interactions and, consequently, the ink's viscosity and flow behavior.
Computational Design and Prediction of Novel this compound Derived Materials
Computational modeling is an increasingly powerful tool for accelerating materials discovery by predicting polymer properties before undertaking extensive experimental synthesis. For polymers derived from this compound, molecular dynamics (MD) simulations and density functional theory (DFT) can provide profound insights into structure-property relationships. nih.govmdpi.com
Recent computational studies on vinyl-addition polynorbornenes have revealed a strong correlation between the polymer's stereochemistry and its bulk properties. nih.govnih.govmdpi.com For instance, simulations predict that chains with a meso microstructure tend to form rigid, extended coils, leading to amorphous materials with high Tg. nih.govmdpi.com In contrast, racemo chains are predicted to adopt highly helical, tubular conformations that could promote crystallization. nih.govmdpi.com
For this compound, computational approaches can be used to:
Predict Conformational Behavior: Model how the bulky and flexible dodecyl side-chains influence the packing and conformation of the rigid polymer backbone.
Estimate Thermophysical Properties: Calculate key properties such as the glass transition temperature (Tg), solubility parameters, and thermal stability as a function of stereochemistry and molecular weight. nih.govmdpi.com
Simulate Self-Assembly: Perform coarse-grained MD simulations to predict the phase behavior of block copolymers containing poly(this compound) segments, guiding the design of self-assembling functional materials.
Model Mechanical Properties: Predict the elastic modulus, tensile strength, and other mechanical characteristics of the resulting polymers, helping to identify promising candidates for specific applications.
By using such a multiscale modeling framework, researchers can screen potential polymer architectures and prioritize synthetic efforts, significantly reducing development time and cost. nih.gov
Exploration of New Functional Architectures and Applications
The dodecyl side-chain provides a versatile platform for creating novel polymer architectures with tailored functionalities. Beyond simple homopolymers, future research will explore more complex structures that leverage the interplay between the rigid backbone and the flexible alkyl chains.
Comb and Bottlebrush Polymers: The structure of poly(this compound) is inherently a comb-like polymer. By copolymerizing it with other norbornene derivatives, it is possible to create complex bottlebrush structures where the dodecyl chains influence solubility and processability. unifr.ch
Amphiphilic and Stimuli-Responsive Materials: The hydrophobic dodecyl chain can be combined with hydrophilic monomers to create amphiphilic block copolymers. acs.org These materials are expected to self-assemble in solution to form micelles, vesicles, or other nanostructures. Such assemblies could find applications in drug delivery or as nanoreactors. Furthermore, by incorporating stimuli-responsive groups, materials that change their shape or properties in response to external triggers like temperature or pH can be developed. tue.nlnih.gov
Liquid Crystalline Polymers: The long alkyl chains, in conjunction with other mesogenic groups, could induce liquid crystalline behavior. researchgate.net The rigid polynorbornene backbone would provide thermal stability to the liquid crystalline phases, making these materials suitable for applications in optics and display technologies.
High-Performance Membranes: The high free volume often associated with polynorbornenes makes them excellent candidates for gas separation membranes. tandfonline.com The dodecyl groups could modify the polymer's free volume and solubility characteristics, allowing for the tuning of permeability and selectivity for specific gases like CO₂.
The exploration of these advanced architectures will unlock new applications for this compound, transforming it from a simple monomer into a building block for a wide range of sophisticated functional materials.
Q & A
Q. How do steric effects from the dodecyl substituent influence this compound’s reactivity in ring-opening metathesis polymerization (ROMP)?
- Methodological Answer : Compare ROMP kinetics (via in-situ FTIR) of this compound with unsubstituted analogs. Gel permeation chromatography (GPC) measures polymer molecular weights. Molecular mechanics (MM2) simulations quantify steric hindrance by analyzing dihedral angles and van der Waals radii .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
